Chlorpromazine sulfoxide

Description

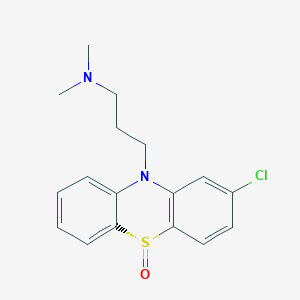

Structure

3D Structure

Propriétés

IUPAC Name |

3-(2-chloro-5-oxophenothiazin-10-yl)-N,N-dimethylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2OS/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)22(21)17-9-8-13(18)12-15(17)20/h3-4,6-9,12H,5,10-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEPPAOXKZOTMPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871817 |

Source

|

| Record name | 2-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-5-ium-5-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

969-99-3 |

Source

|

| Record name | Chlorpromazine sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=969-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Opromazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000969993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Opromazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170990 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-5-ium-5-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OPROMAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/016U10PN9N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Chlorpromazine Sulfoxide: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorpromazine (B137089) sulfoxide (B87167) is a primary metabolite of the widely used antipsychotic drug, chlorpromazine. The metabolic conversion of the phenothiazine (B1677639) ring's sulfur atom to a sulfoxide is a critical transformation that significantly alters the compound's pharmacological profile. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and relevant experimental protocols for chlorpromazine sulfoxide, intended to serve as a valuable resource for researchers in pharmacology, medicinal chemistry, and drug development.

Chemical Structure and Identification

This compound is structurally similar to its parent compound, with the key difference being the oxidation of the sulfur atom in the phenothiazine ring.

Chemical Name: 3-(2-chloro-5-oxophenothiazin-10-yl)-N,N-dimethylpropan-1-amine Molecular Formula: C₁₇H₁₉ClN₂OS CAS Number: 969-99-3

| Identifier | Value |

| IUPAC Name | 3-(2-chloro-5-oxophenothiazin-10-yl)-N,N-dimethylpropan-1-amine |

| SMILES | CN(C)CCCN1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl |

| InChI Key | QEPPAOXKZOTMPM-UHFFFAOYSA-N |

| Synonyms | Oxychlorpromazine, Opromazine, CPZ-SO |

Physicochemical Properties

The addition of the oxygen atom to the sulfur significantly impacts the physicochemical properties of this compound compared to the parent drug.

| Property | Value | Source |

| Molecular Weight | 334.86 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 115 °C | [3] |

| Boiling Point | 502.6 °C (Predicted) | [3] |

| Density | 1.35 g/cm³ (Predicted) | [3] |

| pKa | 9.0 (Uncertain) | [1][4] |

| Solubility | Soluble in organic solvents such as ethanol (B145695) and dimethyl sulfoxide; limited solubility in water.[2] | [2] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

-

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) is a common technique for the identification and quantification of this compound. Key mass-to-charge ratios (m/z) observed include a top peak at 58 and a second highest at 246.[5]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Third-order derivative UV spectroscopy can be employed for the determination of chlorpromazine and its sulfoxide in pharmaceutical formulations. The sulfoxide can be assayed by measuring the amplitudes of the positive peak at 350 nm with respect to the negative peak at 361 nm.[6]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify functional groups present in the molecule.

Biological Activity and Signaling Pathways

The sulfoxidation of chlorpromazine leads to a significant reduction in its neuroleptic potency. This is primarily attributed to the altered interaction with key neurotransmitter receptors.

Dopamine (B1211576) Receptor Affinity: Chlorpromazine is a potent antagonist of dopamine D2 receptors, which is central to its antipsychotic effects. Studies have indicated that this compound possesses a markedly lower affinity for dopamine receptors, contributing to its loss of neuroleptic activity. The introduction of the sulfoxide group itself, rather than significant conformational changes in the rest of the molecule, is believed to be the cause of this reduced potency.

Serotonin (B10506) Receptor Affinity: Chlorpromazine also interacts with various serotonin (5-HT) receptors. A study has shown that this compound, unlike its parent compound, exhibits little to no anti-5-HT2A activity. This lack of interaction with serotonin receptors further contributes to its altered pharmacological profile compared to second-generation antipsychotics.

The primary signaling pathway affected by chlorpromazine is the dopamine signaling cascade. By blocking D2 receptors, chlorpromazine modulates downstream signaling pathways involving adenylyl cyclase and cyclic AMP (cAMP). Given the reduced affinity of this compound for D2 receptors, its impact on this pathway is significantly diminished.

Caption: Dopamine D2 receptor signaling and the inhibitory effects of Chlorpromazine and its sulfoxide.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the oxidation of chlorpromazine.

Materials:

-

Chlorpromazine hydrochloride

-

Hydrogen peroxide (30%)

-

Ethanol

-

Water

-

Sodium bicarbonate

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

Procedure:

-

Dissolve chlorpromazine hydrochloride in a mixture of ethanol and water.

-

Slowly add 30% hydrogen peroxide to the solution at room temperature with stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of ethyl acetate/hexane.

-

Once the reaction is complete (disappearance of the starting material), neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by column chromatography on silica gel.

Procedure:

-

Prepare a silica gel column using a slurry of silica in hexane.

-

Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

-

Collect the fractions and monitor by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to yield pure this compound.

Characterization

The purified product should be characterized to confirm its identity and purity.

-

¹H and ¹³C NMR: Dissolve a small sample in a suitable deuterated solvent (e.g., CDCl₃) and acquire the spectra.

-

Mass Spectrometry: Obtain a mass spectrum to confirm the molecular weight.

-

Melting Point: Determine the melting point of the purified solid and compare it with the literature value.

-

HPLC: Assess the purity of the final product using a reversed-phase HPLC method.

Caption: General workflow for the synthesis and characterization of this compound.

Conclusion

This compound, a major metabolite of chlorpromazine, exhibits a distinct chemical and pharmacological profile. Its reduced affinity for dopamine and serotonin receptors results in a significant loss of the neuroleptic potency observed with the parent drug. This technical guide provides essential information for researchers working with this compound, from its fundamental properties to practical experimental guidance. A thorough understanding of the structure-activity relationships of chlorpromazine and its metabolites is crucial for the development of safer and more effective antipsychotic agents.

References

- 1. Chlorpromazine Synthesis | PDF [slideshare.net]

- 2. Chlorpromazine - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Chlorpromazine Hydrochloride? [synapse.patsnap.com]

- 4. selleckchem.com [selleckchem.com]

- 5. NMR Crystallographic Investigation Coupled with Molecular Dynamics Simulations Reveals the Nature of Disorder in Chlorpromazine Hydrochloride Solvatomorphs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US20190314385A1 - Process for Preparation of Chlorpromazine or its Pharmaceutically Acceptable Salts - Google Patents [patents.google.com]

An In-depth Technical Guide to the Discovery and History of Chlorpromazine Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorpromazine (B137089), a cornerstone of antipsychotic therapy, undergoes extensive metabolism in the body, leading to the formation of numerous derivatives. Among these, chlorpromazine sulfoxide (B87167) stands out as a major metabolite. This technical guide provides a comprehensive overview of the discovery, history, and key scientific principles related to chlorpromazine sulfoxide. It is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its formation, chemical properties, and the analytical methodologies used for its detection and quantification. This document adheres to stringent data presentation and visualization requirements to facilitate a deeper understanding of this significant metabolite.

Introduction: The Advent of Chlorpromazine and the Discovery of its Metabolism

The synthesis of chlorpromazine in 1950 by Paul Charpentier at Rhône-Poulenc laboratories marked a revolutionary milestone in the history of psychiatry.[1] Initially investigated for its potential as an anesthetic, its profound calming effects on psychotic patients were soon recognized, leading to its introduction as the first typical antipsychotic medication.[1] As the clinical use of chlorpromazine expanded, so did the scientific inquiry into its metabolic fate. It became evident that chlorpromazine is extensively metabolized in the liver, with one of the primary pathways being sulfoxidation.[2] This process involves the oxidation of the sulfur atom in the phenothiazine (B1677639) ring, resulting in the formation of this compound. Early studies on the pharmacological properties of this major metabolite revealed that it possesses significantly less neuroleptic potency compared to the parent compound.[3]

The Metabolic Pathway of Chlorpromazine Sulfoxidation

The biotransformation of chlorpromazine to its sulfoxide metabolite is primarily a Phase I metabolic reaction catalyzed by the cytochrome P450 (CYP) enzyme system in the liver.

Enzymatic Conversion

In vitro studies utilizing human liver microsomes have identified the specific CYP isoenzymes responsible for the 5-sulfoxidation of chlorpromazine. The primary enzyme involved is Cytochrome P450 1A2 (CYP1A2) . To a lesser extent, Cytochrome P450 3A4 (CYP3A4) also contributes to this metabolic pathway. The process involves the transfer of an oxygen atom to the sulfur atom of the phenothiazine ring, as depicted in the signaling pathway diagram below.

Caption: Enzymatic conversion of chlorpromazine to its sulfoxide metabolite.

Physicochemical and Pharmacokinetic Properties

The addition of an oxygen atom to the sulfur of the phenothiazine ring alters the physicochemical properties of chlorpromazine, which in turn affects its pharmacokinetic profile.

Data Presentation: Physicochemical Properties

| Property | Chlorpromazine | This compound |

| Molecular Formula | C₁₇H₁₉ClN₂S[2] | C₁₇H₁₉ClN₂OS[4] |

| Molecular Weight | 318.9 g/mol [2] | 334.9 g/mol [4] |

| CAS Number | 50-53-3[2] | 969-99-3[4] |

| Appearance | White or creamy-white crystalline powder[5] | White to off-white crystalline solid[6] |

| Solubility | Soluble in water, ethanol, and chloroform[5] | Sparingly soluble in chloroform (B151607) and methanol, limited solubility in water.[6] |

| Melting Point | 179-180 °C (hydrochloride salt)[5] | 115 °C[6] |

Pharmacokinetics

The pharmacokinetic properties of chlorpromazine and its sulfoxide metabolite have been the subject of numerous studies. The bioavailability of oral chlorpromazine is highly variable, in part due to extensive first-pass metabolism, including sulfoxidation.

Experimental Protocols

The detection and quantification of this compound in biological matrices are crucial for pharmacokinetic and metabolic studies. Various analytical techniques have been developed for this purpose.

Synthesis of this compound Standard

A reference standard of this compound is essential for analytical method development and validation. A general procedure for its synthesis from chlorpromazine is as follows:

Objective: To synthesize this compound from chlorpromazine via oxidation.

Materials:

-

Chlorpromazine hydrochloride

-

Hydrogen peroxide (30%)

-

Glacial acetic acid

-

Sodium bicarbonate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve a known amount of chlorpromazine hydrochloride in glacial acetic acid.

-

Slowly add a stoichiometric amount of 30% hydrogen peroxide to the solution while stirring at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, neutralize the solution with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent under reduced pressure using a rotary evaporator.

-

The resulting solid can be further purified by recrystallization or column chromatography.

Quantification of this compound in Plasma by HPLC-UV

Objective: To determine the concentration of this compound in plasma samples.

Materials and Reagents:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

-

Acetonitrile (B52724) (HPLC grade)

-

Plasma samples

-

This compound reference standard

-

Internal standard (e.g., a structurally similar phenothiazine)

-

Solid-phase extraction (SPE) cartridges or liquid-liquid extraction solvents

Procedure:

-

Sample Preparation (Liquid-Liquid Extraction): a. To 1 mL of plasma, add a known amount of the internal standard. b. Add 1 mL of a suitable buffer to adjust the pH. c. Add 5 mL of an organic extraction solvent (e.g., a mixture of heptane (B126788) and isoamyl alcohol). d. Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes. e. Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen. f. Reconstitute the residue in 100 µL of the mobile phase.

-

Chromatographic Conditions:

-

Mobile Phase: A mixture of acetonitrile and ammonium acetate buffer (e.g., 40:60 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 20 µL.

-

Detection Wavelength: 254 nm.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the reference standard.

-

Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.

-

Mandatory Visualizations

Experimental Workflow for HPLC Analysis

The following diagram illustrates a typical workflow for the analysis of this compound in a plasma sample.

Caption: A generalized workflow for the quantification of this compound.

Conclusion

The discovery of this compound as a major metabolite of chlorpromazine has been integral to understanding the latter's pharmacology and toxicology. While possessing diminished antipsychotic activity, its formation significantly influences the overall pharmacokinetic profile of the parent drug. The analytical methods detailed herein provide a foundation for further research into the clinical implications of chlorpromazine metabolism. Continued investigation into the metabolic pathways of antipsychotic drugs remains a critical area of research for optimizing therapeutic outcomes and minimizing adverse effects in the treatment of psychiatric disorders.

References

- 1. Chlorpromazine - Wikipedia [en.wikipedia.org]

- 2. Chlorpromazine | C17H19ClN2S | CID 2726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chlorpromazine, methotrimeprazine, and metabolites. Structural changes accompanying the loss of neuroleptic potency by ring sulfoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C17H19ClN2OS | CID 70413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Chlorpromazine Hydrochloride | C17H20Cl2N2S | CID 6240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 969-99-3 [chemicalbook.com]

The Role of Chlorpromazine Sulfoxide in Chlorpromazine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorpromazine (B137089) (CPZ), a first-generation antipsychotic, undergoes extensive metabolism in the body, leading to the formation of numerous metabolites. Among these, chlorpromazine sulfoxide (B87167) (CPZ-SO) is a major product, playing a significant role in the overall disposition and pharmacological profile of the parent drug. This technical guide provides an in-depth exploration of the formation, further metabolism, and pharmacological activity of chlorpromazine sulfoxide, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways.

Data Presentation

Table 1: Quantitative Data on Chlorpromazine Metabolism

| Parameter | Value | Reference(s) |

| Major Metabolic Pathways | Sulfoxidation, N-Demethylation, Hydroxylation, Glucuronidation | [1][2] |

| Primary Enzymes in Sulfoxidation | CYP1A2, CYP3A4 | [2] |

| Contribution to Sulfoxidation (at therapeutic concentrations) | CYP1A2: ~64%, CYP3A4: ~34% | [2] |

| Relative Plasma Concentrations of Major Metabolites | Chlorpromazine-N-oxide > This compound > 7-Hydroxychlorpromazine > Nor2-chlorpromazine sulfoxide > Nor2-chlorpromazine > Nor1-chlorpromazine | [3] |

| Urinary Excretion | ~20% as unconjugated drug and metabolites (including sulfoxide), ~80% as conjugated metabolites. | [1] |

Table 2: Comparative Pharmacological Activity

| Compound | Dopamine (B1211576) D2 Receptor Binding Affinity (Ki) | Neuroleptic Potency | Clinical Response Correlation | Reference(s) |

| Chlorpromazine | ~0.55 - 1.4 nM | High | Good response correlated with higher plasma levels. | [4][5][6] |

| This compound | Significantly lower than Chlorpromazine | Lacks significant neuroleptic potency | High levels may be associated with a negative therapeutic response. | [6][7] |

| 7-Hydroxychlorpromazine | Moderate activity | Active metabolite | Good response correlated with higher plasma levels. | [1][6] |

Signaling Pathways and Metabolic Relationships

The metabolic fate of chlorpromazine is complex, involving multiple enzymatic pathways. The following diagram illustrates the major routes of chlorpromazine metabolism, highlighting the central role of sulfoxidation.

Experimental Protocols

In Vitro Metabolism of Chlorpromazine using Human Liver Microsomes

This protocol outlines a typical experiment to study the metabolism of chlorpromazine to its sulfoxide metabolite in vitro.

Materials:

-

Human Liver Microsomes (HLMs)

-

Chlorpromazine solution (e.g., in DMSO)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile (B52724) (ACN) for reaction termination

-

Internal standard (IS) for analytical quantification

-

Incubator/water bath at 37°C

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture:

-

Thaw HLMs on ice.

-

Prepare a reaction mixture containing phosphate buffer, HLMs (e.g., 0.5 mg/mL final protein concentration), and the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C for a few minutes to equilibrate the temperature.

-

-

Initiation of Reaction:

-

Add chlorpromazine solution to the pre-warmed reaction mixture to achieve the desired final concentration (e.g., 1-10 µM).

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Termination of Reaction:

-

At each time point, terminate the reaction by adding a cold quenching solution, typically acetonitrile containing an internal standard, to the aliquot.

-

-

Sample Processing:

-

Vortex the terminated reaction samples.

-

Centrifuge the samples to precipitate proteins.

-

Transfer the supernatant to a new tube or a 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatant for the presence and quantity of chlorpromazine and its metabolites, including this compound, using a validated LC-MS/MS method.

-

Analytical Method for Quantification of Chlorpromazine and this compound by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of chlorpromazine and its sulfoxide metabolite in biological matrices.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient program to separate the analytes from matrix components.

-

Flow Rate: e.g., 0.3 mL/min

-

Column Temperature: e.g., 40°C

-

Injection Volume: e.g., 5 µL

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM):

-

Monitor specific precursor-to-product ion transitions for chlorpromazine, this compound, and the internal standard.

-

-

Optimization: Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for each analyte.

Sample Preparation:

-

Protein precipitation of plasma or microsomal incubation samples with acetonitrile containing an internal standard is a common and effective method.

-

Solid-phase extraction (SPE) can be used for cleaner samples and to concentrate the analytes if necessary.

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of an in vitro metabolism study and the general workflow for sample analysis.

Conclusion

This compound is a prominent metabolite of chlorpromazine, formed primarily through the action of CYP1A2 and, to a lesser extent, CYP3A4. While it is a major metabolic product, its pharmacological activity, particularly its affinity for dopamine D2 receptors and its neuroleptic potency, is significantly lower than that of the parent compound. The formation of this compound represents a key detoxification pathway. However, high levels of this metabolite have been correlated with a diminished therapeutic response in some patients, highlighting the clinical importance of understanding the individual variability in chlorpromazine metabolism. The detailed experimental protocols and analytical methods provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the intricate role of this compound and other metabolites in the overall pharmacology of chlorpromazine.

References

- 1. Chlorpromazine | C17H19ClN2S | CID 2726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Important metabolites to measure in pharmacodynamic studies of chlorpromazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. resources.tocris.com [resources.tocris.com]

- 6. Response in chronic schizophrenia correlated with chlorpromazine, 7-OH-chlorpromazine and this compound levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chlorpromazine, methotrimeprazine, and metabolites. Structural changes accompanying the loss of neuroleptic potency by ring sulfoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Chlorpromazine Sulfoxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorpromazine (B137089) sulfoxide (B87167) is a major, yet pharmacologically less active, metabolite of the first-generation antipsychotic drug chlorpromazine. This technical guide provides a comprehensive overview of the pharmacological profile of chlorpromazine sulfoxide, synthesizing available data on its receptor binding affinity, in vitro and in vivo activity, and pharmacokinetic properties. While quantitative data for this compound is limited in publicly available literature, this guide presents the existing information and offers a comparative analysis with its parent compound, chlorpromazine, to provide a thorough understanding of its pharmacological characteristics. Detailed experimental methodologies for key assays are described, and relevant signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate comprehension and further research.

Introduction

Chlorpromazine, a phenothiazine (B1677639) derivative, was a landmark discovery in psychopharmacology, revolutionizing the treatment of schizophrenia and other psychotic disorders. Its therapeutic effects are primarily attributed to its antagonism of dopamine (B1211576) D2 receptors, although it interacts with a wide range of other neurotransmitter receptors, contributing to its complex pharmacological profile and side effects. Chlorpromazine is extensively metabolized in the body, with this compound being one of its principal metabolites[1]. Understanding the pharmacological profile of this major metabolite is crucial for a complete comprehension of the overall therapeutic and toxicological effects of chlorpromazine. Studies have consistently shown that the sulfoxidation of chlorpromazine leads to a significant reduction in its neuroleptic potency[2]. This guide aims to consolidate the current knowledge on the pharmacological properties of this compound.

Receptor Binding Affinity

This compound exhibits a markedly lower affinity for key neurotransmitter receptors compared to its parent compound, chlorpromazine. This reduction in binding affinity is the primary reason for its diminished pharmacological activity. While specific Ki values for this compound are scarce in the literature, qualitative and comparative data indicate its weak interaction with dopamine, serotonin (B10506), adrenergic, muscarinic, and histamine (B1213489) receptors.

Data Presentation: Receptor Binding Affinities (Ki, nM)

| Receptor Subtype | This compound (Ki, nM) | Chlorpromazine (Ki, nM) | Reference |

| Dopamine Receptors | |||

| D2 | > 10,000 | 1.4 - 10 | [3][4] |

| Serotonin Receptors | |||

| 5-HT2A | Significantly higher than Chlorpromazine (Inactive in vivo) | 10 | [5] |

| Adrenergic Receptors | |||

| α1 | Less potent than Chlorpromazine | ~1-2 | [4] |

| Muscarinic Receptors | |||

| M1 | > 10,000 | ~10-30 | [6] |

| Histamine Receptors | |||

| H1 | Less potent than Chlorpromazine | ~1-5 | [7] |

Note: Quantitative Ki values for this compound are not widely available. The table reflects qualitative findings and provides quantitative data for chlorpromazine for comparison.

In Vitro and In Vivo Activity

Consistent with its low receptor binding affinity, this compound demonstrates significantly reduced in vitro and in vivo pharmacological activity compared to chlorpromazine.

In Vitro Functional Activity

Functional assays confirm the attenuated activity of this compound. For instance, while chlorpromazine acts as a potent antagonist at dopamine D2 and serotonin 5-HT2A receptors, its sulfoxide metabolite shows negligible antagonist activity in functional assays such as calcium flux assays that measure receptor-mediated intracellular signaling[5].

In Vivo Activity

Animal models used to predict antipsychotic efficacy and extrapyramidal side effects consistently show a lack of activity for this compound. The catalepsy test in rats, a widely used model to assess dopamine D2 receptor blockade in the nigrostriatal pathway, indicates that chlorpromazine induces a dose-dependent cataleptic state, whereas this compound is largely inactive[8][9].

Pharmacokinetics

Chlorpromazine undergoes extensive metabolism, with sulfoxidation being a major pathway.

Metabolism

The formation of this compound from chlorpromazine is primarily catalyzed by the cytochrome P450 enzymes CYP1A2, with a minor contribution from CYP3A4.

Pharmacokinetic Parameters

Following oral administration of chlorpromazine, this compound is readily detected in the plasma, indicating significant presystemic (first-pass) metabolism[10]. The biological half-life of this compound is notably longer than that of the parent drug[11]. However, a comprehensive set of pharmacokinetic parameters for this compound following chlorpromazine administration is not well-documented in publicly available literature.

Data Presentation: Pharmacokinetic Parameters (Human, following oral Chlorpromazine administration)

| Parameter | This compound | Chlorpromazine | Reference |

| Tmax (hours) | Data not available | 2 - 4 | [12] |

| Cmax (ng/mL) | Data not available | Variable | [12] |

| t1/2 (hours) | Longer than Chlorpromazine | ~30 | [11] |

| AUC (ng·h/mL) | Data not available | Variable | [12] |

Note: Detailed quantitative pharmacokinetic data for this compound are limited. The table provides a qualitative comparison with chlorpromazine.

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the pharmacological profile of compounds like this compound.

Radioligand Receptor Binding Assay (for Dopamine D2 Receptor)

Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells (e.g., HEK293 or CHO) stably expressing the human dopamine D2 receptor.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4) is used.

-

Radioligand: A specific D2 receptor radioligand, such as [3H]spiperone, is used at a concentration near its Kd value.

-

Competition Assay: Increasing concentrations of the test compound (this compound) are incubated with the receptor membranes and the radioligand.

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant[3].

In Vitro Functional Assay (Calcium Flux for 5-HT2A Receptor)

Objective: To assess the antagonist activity of a test compound at the 5-HT2A receptor.

Methodology:

-

Cell Culture: Cells stably expressing the human 5-HT2A receptor (e.g., HEK293) are cultured in appropriate media.

-

Calcium Indicator Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound (this compound).

-

Agonist Stimulation: A known 5-HT2A receptor agonist (e.g., serotonin) is added to stimulate the receptor.

-

Fluorescence Measurement: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.

-

Data Analysis: The ability of the test compound to inhibit the agonist-induced calcium flux is quantified, and an IC50 value is determined[13][14].

In Vivo Catalepsy Test in Rats

Objective: To evaluate the potential of a test compound to induce extrapyramidal side effects, indicative of central dopamine D2 receptor blockade.

Methodology:

-

Animals: Male Wistar or Sprague-Dawley rats are used.

-

Compound Administration: The test compound (this compound) is administered intraperitoneally (i.p.) or subcutaneously (s.c.).

-

Catalepsy Assessment: At various time points after administration, catalepsy is assessed using the bar test. The rat's forepaws are placed on a horizontal bar, and the time it remains in this immobile posture is recorded.

-

Data Analysis: The duration of catalepsy is measured and compared between different dose groups and a vehicle control group[15][16].

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by chlorpromazine and the workflow of a typical radioligand binding assay. Given its low potency, this compound is not expected to significantly engage these pathways.

Caption: Dopamine D2 Receptor Signaling Pathway Antagonized by Chlorpromazine.

Caption: Serotonin 5-HT2A Receptor Signaling Pathway Antagonized by Chlorpromazine.

Caption: Experimental Workflow for a Radioligand Receptor Binding Assay.

Conclusion

This compound, a major metabolite of chlorpromazine, is a pharmacologically weak compound with significantly lower affinity for key neurotransmitter receptors compared to its parent drug. This lack of potent activity at dopamine D2 and other receptors explains its negligible contribution to the antipsychotic effects of chlorpromazine. The information presented in this guide, including the comparative data, experimental protocols, and pathway diagrams, provides a valuable resource for researchers and professionals in the field of drug development and neuropharmacology. Further studies are warranted to fully elucidate the quantitative pharmacological and pharmacokinetic profile of this compound to complete our understanding of its role in the overall disposition and effects of chlorpromazine.

References

- 1. Important metabolites to measure in pharmacodynamic studies of chlorpromazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chlorpromazine, methotrimeprazine, and metabolites. Structural changes accompanying the loss of neuroleptic potency by ring sulfoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Receptors Involved in Mental Disorders and the Use of Clozapine, Chlorpromazine, Olanzapine, and Aripiprazole to Treat Mental Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of the anti-dopamine D₂ and anti-serotonin 5-HT(2A) activities of chlorpromazine, bromperidol, haloperidol and second-generation antipsychotics parent compounds and metabolites thereof - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Muscarinic cholinergic and histamine H1 receptor binding of phenothiazine drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of serotonin 5-HT2C and histamine H1 receptors in antipsychotic-induced diabetes: A pharmacoepidemiological-pharmacodynamic study in VigiBase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijpp.com [ijpp.com]

- 9. Effects of daily chlorpromazine administration on behavioural and physiological parameters in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of chlorpromazine after single and chronic dosage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of chlorpromazine and key metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scribd.com [scribd.com]

- 13. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]

- 14. Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: assessment of a new, commercially available, semi-automated instrument - PubMed [pubmed.ncbi.nlm.nih.gov]

Chlorpromazine Sulfoxide: A Comprehensive Technical Guide on a Major Human Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorpromazine (B137089) (CPZ), a cornerstone of antipsychotic therapy, undergoes extensive metabolism in humans, leading to the formation of numerous metabolites. Among these, chlorpromazine sulfoxide (B87167) (CPZSO) is consistently identified as a major metabolite.[1][2] Understanding the formation, pharmacokinetic profile, and analytical determination of CPZSO is crucial for a comprehensive understanding of chlorpromazine's overall disposition and its clinical effects. This technical guide provides an in-depth overview of chlorpromazine sulfoxide, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the metabolic pathways and experimental workflows.

Data Presentation: Quantitative Analysis of Chlorpromazine and its Sulfoxide Metabolite

The following tables summarize key quantitative data regarding the plasma concentrations and pharmacokinetics of chlorpromazine (CPZ) and its major metabolite, this compound (CPZSO), in humans.

Table 1: Comparative Plasma Concentrations of Chlorpromazine and Metabolites

| Metabolite | Mean Concentration Relative to CPZ (%) | Reference |

| Chlorpromazine-N-oxide | > this compound | [1] |

| This compound | < 57% | [1] |

| 7-OH Chlorpromazine | < this compound | [1] |

| Nor2 this compound | < 7-OH Chlorpromazine | [1] |

| Nor2 Chlorpromazine | < Nor2 this compound | [1] |

| Nor1 Chlorpromazine | < Nor2 Chlorpromazine | [1] |

Table 2: Pharmacokinetic Parameters of Chlorpromazine and this compound

| Parameter | Chlorpromazine (CPZ) | This compound (CPZSO) | Administration | Reference |

| Biological Availability (Oral) | 10% - 69% (average 32%) relative to IM | N/A | Single Oral vs. Single Intramuscular | [3][4] |

| Time to Peak Plasma Concentration (Tmax) | N/A | Generally slower than CPZ | Single 50mg Oral Dose | [5] |

| Peak Plasma Concentration (Cmax) | Variable | Variable | Single 50mg Oral Dose | [5] |

| Ratio of CPZSO to CPZ in Plasma | N/A | Varies significantly between individuals | Single 50mg Oral Dose | [5] |

| Detection in Plasma | Detected after oral and IM administration | Detected after oral administration, but not after IM administration | Single Oral and Intramuscular Doses | [3][4] |

Metabolic Pathway of Chlorpromazine to this compound

The biotransformation of chlorpromazine to its sulfoxide metabolite is a key pathway in its metabolism. This oxidation reaction is primarily catalyzed by two main enzyme systems in the liver: the Cytochrome P450 (CYP) family of enzymes and the Flavin-containing monooxygenases (FMOs).[6][7]

The following diagram illustrates the primary metabolic pathway leading to the formation of this compound.

Caption: Metabolic conversion of Chlorpromazine to this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of chlorpromazine and its sulfoxide metabolite.

Quantification of Chlorpromazine and this compound in Human Plasma by High-Performance Liquid Chromatography (HPLC)

This protocol is a synthesized representation based on established HPLC methods for phenothiazine (B1677639) analysis.[2][8][9]

Objective: To determine the concentrations of chlorpromazine and this compound in human plasma samples.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile phase: Acetonitrile and ammonium (B1175870) acetate (B1210297) buffer (pH 4.5) (e.g., 40:60 v/v)

-

Internal standard (e.g., promazine)

-

Human plasma samples

-

Extraction solvent: n-heptane containing 1.5% isoamyl alcohol

-

0.1 M Sodium hydroxide (B78521)

-

0.1 M Acetic acid

-

Centrifuge

-

Vortex mixer

-

Evaporator (e.g., nitrogen stream)

Procedure:

-

Sample Preparation:

-

To 1 mL of plasma in a centrifuge tube, add 100 µL of the internal standard solution.

-

Add 200 µL of 0.1 M sodium hydroxide and vortex for 30 seconds.

-

Add 5 mL of extraction solvent, vortex for 2 minutes, and centrifuge at 2000 x g for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase.

-

-

HPLC Analysis:

-

Set the HPLC column temperature to 40°C.

-

Set the mobile phase flow rate to 1.0 mL/min.

-

Set the UV detector wavelength to 254 nm.

-

Inject 20 µL of the reconstituted sample onto the HPLC column.

-

Record the chromatogram and identify the peaks corresponding to chlorpromazine, this compound, and the internal standard based on their retention times, as determined by running standard solutions.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for a series of standard solutions.

-

Determine the concentration of chlorpromazine and this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.

-

Caption: Workflow for HPLC quantification of CPZ and CPZSO in plasma.

Determination of this compound by Radioimmunoassay (RIA)

This protocol is a generalized procedure based on the principles of competitive radioimmunoassay as described in the literature for chlorpromazine and its metabolites.[5][10][11]

Objective: To quantify the concentration of this compound in biological samples using a competitive binding assay.

Materials:

-

Antibody specific for this compound

-

Radiolabeled this compound (e.g., ³H-CPZSO)

-

Standard (unlabeled) this compound

-

Biological samples (e.g., plasma)

-

Assay buffer (e.g., phosphate-buffered saline with bovine serum albumin)

-

Separating agent (e.g., charcoal-dextran suspension or second antibody)

-

Scintillation counter

-

Gamma counter (if using a gamma-emitting isotope)

-

Centrifuge

Procedure:

-

Assay Setup:

-

Prepare a series of tubes containing a fixed amount of specific antibody and radiolabeled CPZSO in assay buffer.

-

To these tubes, add either a known amount of standard unlabeled CPZSO (for the calibration curve) or the unknown sample.

-

Incubate the mixture for a specified time (e.g., 24 hours) at a controlled temperature (e.g., 4°C) to allow for competitive binding to occur.

-

-

Separation of Bound and Free Antigen:

-

Add the separating agent to each tube to precipitate the antibody-bound antigen.

-

Incubate for a short period and then centrifuge to pellet the precipitate.

-

-

Measurement of Radioactivity:

-

Carefully decant the supernatant (containing the free radiolabeled antigen) or measure the radioactivity of the pellet (containing the bound radiolabeled antigen).

-

Use a scintillation counter for beta-emitters (e.g., ³H) or a gamma counter for gamma-emitters (e.g., ¹²⁵I).

-

-

Data Analysis:

-

Construct a standard curve by plotting the percentage of bound radiolabeled antigen (or a related parameter like B/B₀) as a function of the concentration of the unlabeled standard.

-

Determine the concentration of CPZSO in the unknown samples by comparing their percentage of bound radioactivity to the standard curve.

-

Caption: General workflow for Radioimmunoassay (RIA) of CPZSO.

In Vitro Metabolism of Chlorpromazine to this compound using Human Liver Microsomes

This protocol outlines a general procedure for studying the in vitro metabolism of chlorpromazine, based on common practices in drug metabolism research.[12][13]

Objective: To investigate the formation of this compound from chlorpromazine in an in vitro system mimicking hepatic metabolism.

Materials:

-

Human liver microsomes (HLMs)

-

Chlorpromazine solution

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

Incubator or water bath (37°C)

-

Quenching solution (e.g., ice-cold acetonitrile)

-

Analytical system for metabolite quantification (e.g., HPLC-UV or LC-MS/MS)

-

Centrifuge

Procedure:

-

Incubation:

-

In a microcentrifuge tube, pre-incubate human liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37°C for 5 minutes.

-

Add chlorpromazine to the mixture to achieve the desired final concentration and pre-incubate for another 2 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to precipitate the proteins.

-

-

Analysis:

-

Collect the supernatant.

-

Analyze the supernatant for the presence and quantity of this compound using a validated analytical method such as HPLC-UV or LC-MS/MS.

-

Include control incubations (e.g., without NADPH, without microsomes) to ensure that the observed metabolite formation is enzymatic and NADPH-dependent.

-

Caption: Workflow for in vitro metabolism of CPZ using human liver microsomes.

Conclusion

This compound is a well-established and significant human metabolite of chlorpromazine. Its formation, primarily through S-oxidation catalyzed by CYP and FMO enzymes, represents a major metabolic clearance pathway for the parent drug. The quantitative data presented highlight the variability in its plasma concentrations, which are influenced by factors such as the route of administration and inter-individual differences in metabolism. The detailed experimental protocols provided for HPLC, RIA, and in vitro metabolism studies offer a practical guide for researchers investigating the pharmacokinetics and biotransformation of chlorpromazine. A thorough understanding of the properties and disposition of this compound is essential for a complete picture of chlorpromazine's pharmacology and for the development of safer and more effective antipsychotic therapies.

References

- 1. Important metabolites to measure in pharmacodynamic studies of chlorpromazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iosrphr.org [iosrphr.org]

- 3. Pharmacokinetics of chlorpromazine after single and chronic dosage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of chlorpromazine after single and chronic dosage | Semantic Scholar [semanticscholar.org]

- 5. A study of the kinetics of this compound by a specific radioimmunoassay after a single oral dose of chlorpromazine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolic activation of the phenothiazine antipsychotics chlorpromazine and thioridazine to electrophilic iminoquinone species in human liver microsomes and recombinant P450s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. HPLC METHOD DEVELOPMENT, VALIDATION AND ITS APPLICATION TO STABILITY STUDIES OF CHLORPROMAZINE HYDROCHLORIDE TABLETS | Semantic Scholar [semanticscholar.org]

- 9. Sensitive determination of chlorpromazine in pharmaceutical formulations and biological fluids using solid phase extraction followed by HPLC-UV and spectrophotometric analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Radioimmunoassay for the N-oxide metabolite of chlorpromazine in human plasma and its application to a pharmacokinetic study in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Radioimmunoassay for chlorpromazine in plasma. [/sup 3/H tracer technique] (Journal Article) | OSTI.GOV [osti.gov]

- 12. Rapid in vitro sulfoxidation of chlorpromazine by human blood: inhibition by an endogenous plasma protein factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Metabolism of chlorpromazine and promazine in vitro: isolation and characterization of N-oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary In Vitro Studies of Chlorpromazine Sulfoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorpromazine (B137089) (CPZ), a cornerstone of typical antipsychotic medications, undergoes extensive metabolism in the body, giving rise to numerous derivatives. Among these, Chlorpromazine Sulfoxide (B87167) (CPZ-SO) is a major metabolite. Understanding the in vitro pharmacological profile of CPZ-SO is crucial for a comprehensive grasp of the parent drug's overall activity, including its therapeutic efficacy and side-effect profile. This technical guide provides a detailed overview of the preliminary in vitro studies on Chlorpromazine Sulfoxide, focusing on its biological activity, relevant experimental protocols, and a comparative analysis with its parent compound, Chlorpromazine.

Core Findings

In vitro studies consistently indicate that this compound is a significantly less potent metabolite of Chlorpromazine. Its formation, primarily through the action of cytochrome P450 enzymes, leads to a substantial reduction in activity at key neurological targets.

Data Presentation

The following tables summarize the available quantitative and qualitative data from in vitro studies comparing Chlorpromazine and this compound.

Table 1: Comparative In Vitro Activity at Dopamine (B1211576) and Serotonin Receptors

| Compound | Target | Assay Type | Species | Key Findings | Reference |

| Chlorpromazine | Dopamine D2 Receptor | Radioligand Binding | Human | High affinity (Ki ≈ 0.55 nM) | [1] |

| This compound | Dopamine D2 Receptor | Single-Unit Recording | Rat | Inactive at doses that block the effects of dopamine | [2][3] |

| Chlorpromazine | Serotonin 5-HT2A Receptor | Radioligand Binding | Human | High affinity | [4] |

| This compound | Serotonin 5-HT2A Receptor | Radioreceptor Assay | Human | No significant activity | [4] |

Table 2: Effects on Dopaminergic Neuron Activity

| Compound | Experimental Model | Effect | Potency Comparison | Reference |

| Chlorpromazine | Single-unit recording from dopaminergic neurons in the rat substantia nigra | Reverses the inhibitory effect of dopamine on neuronal firing | Potent | [2][3] |

| This compound | Single-unit recording from dopaminergic neurons in the rat substantia nigra | No effect on reversing dopamine-induced inhibition of neuronal firing | Inactive/Significantly less potent | [2][3] |

Experimental Protocols

This section details the methodologies for the key experiments cited in the in vitro evaluation of this compound.

Protocol 1: Radioligand Binding Assay for Dopamine D2 and Serotonin 5-HT2A Receptors

This assay is employed to determine the binding affinity of a compound to a specific receptor.

1. Materials:

-

Cell membranes expressing the target receptor (e.g., human recombinant D2 or 5-HT2A receptors)

-

Radioligand (e.g., [³H]-Spiperone for D2 receptors, [³H]-Ketanserin for 5-HT2A receptors)

-

Test compounds (Chlorpromazine, this compound) at various concentrations

-

Assay buffer (e.g., Tris-HCl buffer with appropriate ions)

-

Scintillation cocktail

-

Liquid scintillation counter

2. Procedure:

-

Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.

-

Allow the binding to reach equilibrium (typically 60-120 minutes at room temperature).

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

3. Data Analysis:

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: Single-Unit Extracellular Recording of Dopaminergic Neurons

This electrophysiological technique measures the firing rate of individual neurons in response to drug application.

1. Materials:

-

Anesthetized rat preparation

-

Stereotaxic apparatus

-

Glass micropipettes for recording and drug application (iontophoresis)

-

Amplifier and data acquisition system

-

Solutions of Dopamine, Chlorpromazine, and this compound for iontophoretic application

2. Procedure:

-

Position the anesthetized rat in the stereotaxic apparatus.

-

Lower a recording micropipette into the substantia nigra to isolate the spontaneous firing of a single dopaminergic neuron.

-

Position a multi-barreled micropipette for iontophoresis of drugs near the recording electrode.

-

Establish a baseline firing rate of the neuron.

-

Apply dopamine iontophoretically to induce a consistent inhibition of the neuron's firing rate.

-

During the dopamine-induced inhibition, apply the test compound (Chlorpromazine or this compound) iontophoretically at varying currents (doses).

-

Record the changes in the neuron's firing rate in response to the test compound.

3. Data Analysis:

-

Quantify the firing rate of the neuron before, during, and after the application of dopamine and the test compounds.

-

Determine the dose-response relationship for the ability of the test compound to reverse the dopamine-induced inhibition of firing.

Mandatory Visualizations

Signaling Pathway

Caption: Dopamine signaling pathway and the antagonistic action of Chlorpromazine vs. its sulfoxide metabolite.

Experimental Workflow

Caption: General experimental workflow for the in vitro comparison of Chlorpromazine and its sulfoxide.

Conclusion

The available in vitro evidence strongly suggests that the sulfoxidation of Chlorpromazine represents a significant detoxification pathway, leading to a metabolite with markedly reduced pharmacological activity at key central nervous system receptors. While quantitative data, particularly IC50 and Ki values for this compound, are sparse in the literature, the qualitative and semi-quantitative findings from receptor binding and electrophysiological studies consistently support its diminished potency compared to the parent drug. Further in vitro studies are warranted to fully quantify the activity of this compound at a broader range of targets to complete our understanding of its pharmacological profile.

References

- 1. resources.tocris.com [resources.tocris.com]

- 2. A comparison of the effects of chlorpromazine, 7-hydroxychlorpromazine and this compound on the activity of central dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Protocol for Recording from Ventral Tegmental Area Dopamine Neurons in Mice while Measuring Force during Head-Fixation - PMC [pmc.ncbi.nlm.nih.gov]

Delving into the Dawn of Neuroleptic Research: The Neuroactivity of Chlorpromazine Sulfoxide

A Technical Whitepaper for Researchers and Drug Development Professionals

Foreword

The advent of chlorpromazine (B137089) in the 1950s marked a revolutionary turning point in the treatment of psychiatric disorders, ushering in the era of psychopharmacology. The subsequent investigation into its metabolic pathways revealed a host of derivatives, among which chlorpromazine sulfoxide (B87167) was identified as a primary metabolite. Understanding the neuroactivity of this metabolite was a critical early step in elucidating the structure-activity relationships of phenothiazine (B1677639) antipsychotics. This technical guide provides an in-depth look at the foundational research conducted to characterize the neuropharmacological profile of chlorpromazine sulfoxide, with a focus on quantitative data and detailed experimental methodologies from seminal early studies.

Comparative Neuroleptic Activity: A Quantitative Overview

Early investigations consistently demonstrated that the sulfoxidation of chlorpromazine results in a significant attenuation of its neuroleptic effects. The following tables summarize the key quantitative findings from foundational studies, highlighting the stark differences in potency between the parent compound and its sulfoxide metabolite.

Table 1: Comparative Potency of Chlorpromazine and this compound in Animal Models

| Test | Species | Chlorpromazine (Effective Dose) | This compound (Effective Dose) | Potency Ratio (Chlorpromazine:Sulfoxide) | Reference |

| Inhibition of Conditioned Avoidance Response | Rat | 2.5 mg/kg | > 20 mg/kg | > 8:1 | (Butler & Moran, 1956) |

| Potentiation of Hexobarbital (B1194168) Sleeping Time | Mouse | 5 mg/kg | 50 mg/kg | 10:1 | (Salzman, Moran, & Brodie, 1955) |

| Anti-emetic Activity (Apomorphine-induced) | Dog | 0.1 mg/kg | Inactive at 5 mg/kg | > 50:1 | (Butler & Moran, 1956) |

Table 2: Comparative Effects on Motor Activity and Autonomic Functions

| Test | Species | Chlorpromazine Effect | This compound Effect | Reference |

| Spontaneous Motor Activity | Mouse | Marked decrease at 5 mg/kg | No significant effect at 20 mg/kg | (Butler & Moran, 1956) |

| Adrenergic Blocking Activity (Epinephrine reversal) | Cat | Complete reversal at 1 mg/kg | No effect at 10 mg/kg | (Salzman, Moran, & Brodie, 1955) |

| Antihistaminic Activity (in vitro) | Guinea Pig Ileum | Potent antagonism of histamine-induced contractions | Weak antagonism, approximately 1/10th of chlorpromazine | (Butler & Moran, 1956) |

Foundational Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the quantitative data summary, offering a glimpse into the techniques employed by early psychopharmacologists.

Behavioral Assays

This protocol, adapted from the early work of Cook and Weidley, was instrumental in assessing the central depressant effects of neuroleptic agents.

-

Apparatus: A two-compartment shuttle box with a grid floor capable of delivering an electric shock. A buzzer and a light served as the conditioned stimuli.

-

Procedure:

-

Rats were trained to avoid an electric shock by moving from one compartment to the other upon presentation of the conditioned stimuli (buzzer and light).

-

The conditioned stimuli were presented for 10 seconds, followed by the unconditioned stimulus (electric shock) for 20 seconds.

-

A successful avoidance was recorded if the rat moved to the other compartment during the conditioned stimulus presentation.

-

Once trained to a stable baseline of avoidance, the rats were administered either chlorpromazine or this compound intraperitoneally.

-

The percentage of successful avoidance responses was recorded at fixed intervals post-injection.

-

This assay was used to determine the central nervous system depressant activity of the compounds.

-

Procedure:

-

Groups of mice were pre-treated with either saline (control), chlorpromazine, or this compound at varying doses.

-

After a set pre-treatment time, a standard dose of hexobarbital (e.g., 100 mg/kg) was administered intraperitoneally to all mice.

-

The "sleeping time" was defined as the duration of the loss of the righting reflex (the time from when the mouse could no longer right itself when placed on its back until it spontaneously did so).

-

A significant increase in sleeping time compared to the control group indicated a potentiation of the hypnotic effect of hexobarbital.

-

Biochemical and Physiological Assays

This experiment assessed the ability of the compounds to block the pressor effects of epinephrine (B1671497), a hallmark of alpha-adrenergic antagonists.

-

Procedure:

-

Cats were anesthetized, and their carotid artery was cannulated for blood pressure recording.

-

A baseline pressor response to a standard intravenous dose of epinephrine was established.

-

The test compound (chlorpromazine or this compound) was then administered intravenously.

-

After a suitable interval, the same dose of epinephrine was administered again.

-

A complete reversal of the pressor response to a depressor response was indicative of potent alpha-adrenergic blockade.

-

Signaling Pathways and Experimental Workflows

The following diagrams, rendered in the DOT language for Graphviz, illustrate the logical flow of the experimental protocols and the presumed (at the time) high-level impact on neural signaling.

Concluding Remarks on Early Findings

The seminal research of the mid-1950s conclusively established that this compound possesses significantly diminished neuroleptic activity compared to its parent compound, chlorpromazine. Across a range of behavioral, physiological, and biochemical assays, the sulfoxide derivative was found to be less potent or inactive at doses where chlorpromazine exerted profound effects. These early findings were crucial in shaping the understanding of the structure-activity relationships of phenothiazines, suggesting that the sulfur atom in the phenothiazine nucleus is a critical site for neuroleptic activity. While later research would refine the understanding of dopamine (B1211576) receptor antagonism as the primary mechanism of action for antipsychotics, these initial investigations into the neuroactivity of chlorpromazine's metabolites laid the essential groundwork for decades of subsequent drug development in psychiatry.

Unveiling the Biological Profile of Chlorpromazine Sulfoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorpromazine (B137089), a cornerstone of antipsychotic therapy for decades, undergoes extensive metabolism in the body, giving rise to a multitude of derivatives. Among these, chlorpromazine sulfoxide (B87167) stands out as a major metabolite.[1][2] Understanding the biological activity of this metabolite is crucial for a comprehensive grasp of chlorpromazine's overall pharmacological and toxicological profile. This technical guide provides an in-depth investigation into the biological activity of chlorpromazine sulfoxide, presenting available quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows. While extensive research has been conducted on the parent compound, data on the sulfoxide metabolite is more limited. This guide collates the existing knowledge to serve as a valuable resource for researchers in the field.

Quantitative Analysis of Biological Activity

The biological activity of this compound is markedly attenuated compared to its parent compound, chlorpromazine. This is particularly evident in its interaction with key neurotransmitter receptors central to the therapeutic effects and side-effect profile of antipsychotic agents. The following tables summarize the available quantitative and qualitative data on the binding affinities of chlorpromazine and this compound at various receptors.

Table 1: Dopamine (B1211576) Receptor Binding Affinities

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Species | Assay Type | Reference(s) |

| Chlorpromazine | D1 | 73 | Human | Radioligand Binding | [1] |

| D2 | 0.55 | Human | Radioligand Binding | [1] | |

| D3 | 1.2 | Human | Radioligand Binding | [1] | |

| D4 | 9.7 | Human | Radioligand Binding | [1] | |

| This compound | D2 | Displayed the least activity among CPZ and its derivatives | Rat | Radioligand Binding | [3] |

| D2 | Lacks neuroleptic potency | Not Specified | Not Specified | [4] | |

| D2 | Relatively inactive | Rat | Radioligand Binding | [5] |

Table 2: Serotonin Receptor Binding Affinities

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Species | Assay Type | Reference(s) |

| Chlorpromazine | 5-HT2A | Data available, but specific Ki varies | Human | Radioligand Binding | [6] |

| This compound | 5-HT2A | No specific data available | - | - |

Table 3: Adrenergic Receptor Binding Affinities

| Compound | Receptor Subtype | Binding Affinity (pA2) | Species | Assay Type | Reference(s) |

| Chlorpromazine | α1 | ~14 | Rabbit | Functional Assay | [7] |

| This compound | α-adrenergic | More active than at dopamine receptors | Rat | Radioligand Binding | [5] |

Table 4: Histamine (B1213489) Receptor Binding Affinities

| Compound | Receptor Subtype | Binding Affinity (pA2) | Species | Assay Type | Reference(s) |

| Chlorpromazine | H1 | 7.90 | Rabbit | Functional Assay | [8] |

| This compound | H1 | No specific data available | - | - |

Table 5: Muscarinic Receptor Binding Affinities

| Compound | Receptor Subtype | Binding Affinity (pA2) | Species | Assay Type | Reference(s) |

| Chlorpromazine | M1 | 7.17 | Rabbit | Functional Assay | [8] |

| This compound | M1 | No specific data available | - | - |

Table 6: Other Biological Activities

| Compound | Target | Activity (IC50) | Species | Assay Type | Reference(s) |

| Chlorpromazine | Calmodulin-induced Phosphodiesterase | Potent inhibitor | Guinea Pig | Enzyme Inhibition | [3] |

| This compound | Calmodulin-induced Phosphodiesterase | Least inhibition among CPZ and its derivatives | Guinea Pig | Enzyme Inhibition | [3] |

Experimental Protocols

This section details the methodologies for key experiments cited in the investigation of this compound's biological activity.

Radioligand Receptor Binding Assay (General Protocol)

This protocol outlines the fundamental steps for determining the binding affinity of a compound to a specific receptor using a radiolabeled ligand.

a. Membrane Preparation:

-

Tissue/Cell Source: Utilize brain tissue (e.g., rat striatum for dopamine receptors) or cultured cells expressing the receptor of interest.

-

Homogenization: Homogenize the tissue or cells in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron or Dounce homogenizer.

-

Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Ultracentrifugation: Centrifuge the resulting supernatant at high speed (e.g., 50,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

-

Resuspension: Wash the membrane pellet with fresh buffer and resuspend in the assay buffer to a final protein concentration of 0.1-1.0 mg/mL, determined by a protein assay (e.g., Bradford assay).

b. Binding Assay:

-

Incubation Mixture: In a microplate or microcentrifuge tubes, combine the membrane preparation, a specific radioligand (e.g., [³H]-spiperone for D2 receptors), and varying concentrations of the test compound (this compound) or a known competitor (for determining non-specific binding). The total assay volume is typically 200-500 µL.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.

-

Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B). This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

c. Data Analysis:

-

Specific Binding: Calculate specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled competitor) from the total binding.

-

IC50 Determination: Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding).

-

Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Assay: cAMP Accumulation Assay (for Gs/Gi-coupled Receptors)

This protocol measures the functional activity of a compound by quantifying its effect on intracellular cyclic AMP (cAMP) levels, which are modulated by Gs-coupled (stimulatory) and Gi-coupled (inhibitory) receptors.

a. Cell Culture:

-

Culture a suitable cell line (e.g., HEK293 or CHO) stably expressing the receptor of interest.

b. Assay Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate and grow to confluence.

-

Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.

-

Compound Addition: Add varying concentrations of the test compound (this compound). For antagonist activity, co-incubate with a known agonist.

-

Stimulation: For Gi-coupled receptors, stimulate the cells with forskolin (B1673556) to increase basal cAMP levels.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA, HTRF, or AlphaScreen).

c. Data Analysis:

-

Generate dose-response curves by plotting the cAMP concentration against the logarithm of the test compound concentration.

-

For agonists, determine the EC50 value (the concentration that produces 50% of the maximal response).

-

For antagonists, determine the IC50 value (the concentration that inhibits 50% of the agonist-induced response).

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the biological investigation of this compound.

Caption: Metabolic conversion of chlorpromazine to its sulfoxide.

Caption: Workflow of a competitive radioligand binding assay.

Caption: Dopamine D2 receptor signaling and points of antagonism.

Conclusion